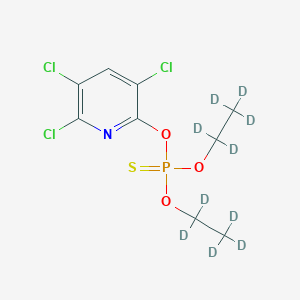

Chlorpyrifos (diethyl-D10)

Overview

Description

Chlorpyrifos (diethyl-D10) is a deuterated isotopologue of the organophosphate insecticide chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate). The compound features ten deuterium atoms replacing hydrogen in the ethyl groups (C₉D₁₀HCl₃NO₃PS, molecular weight 360.65) . It is primarily employed as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy of chlorpyrifos and its metabolites in environmental and biological matrices . Its physicochemical properties closely mirror non-deuterated chlorpyrifos, though isotopic substitution may marginally alter metabolic stability and detection sensitivity .

Preparation Methods

Synthetic Routes:: Chlorpyrifos-d10 can be synthesized through various routes, including the following steps:

Thiophosphorylation: Ethanol reacts with 3,5,6-trichloropyridin-2-ol to form the corresponding chloropyridinyl alcohol. This intermediate then undergoes thiophosphorylation using a phosphorodithioate reagent to yield Chlorpyrifos-d10.

Deuterium Exchange: The final step involves deuterium exchange to replace hydrogen atoms with deuterium (D) isotopes, resulting in the fully labeled compound.

Industrial Production:: Chlorpyrifos-d10 is produced on a smaller scale for research and analytical purposes. Its industrial production mainly involves custom synthesis by specialized laboratories.

Chemical Reactions Analysis

Chlorpyrifos-d10 can participate in several chemical reactions:

Hydrolysis: Under alkaline conditions, the thiophosphate group undergoes hydrolysis to yield the corresponding phosphate.

Oxidation: Chlorpyrifos-d10 can be oxidized to its oxon form, which is more toxic.

Reduction: Reduction of the chloropyridinyl moiety can occur, leading to different metabolites.

Substitution: Chlorpyrifos-d10 can undergo nucleophilic substitution reactions at the phosphorus center.

Common reagents and conditions vary depending on the specific reaction type. Major products include hydrolyzed and oxidized derivatives.

Scientific Research Applications

Agricultural Applications

Chlorpyrifos is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, including insects that affect crops such as corn, soybeans, and fruit trees. The diethyl-D10 variant serves as a valuable tool in research to trace the behavior and metabolism of chlorpyrifos in agricultural systems.

Table 1: Common Agricultural Uses of Chlorpyrifos (Diethyl-D10)

| Crop Type | Pest Targeted | Application Method |

|---|---|---|

| Corn | European corn borer | Foliar spray |

| Soybeans | Soybean aphid | Soil drench |

| Fruit Trees | Codling moth | Tree trunk injection |

Environmental Interaction Studies

Research utilizing chlorpyrifos (diethyl-D10) has significantly contributed to understanding its environmental fate and interactions. Studies have focused on how chlorpyrifos residues affect non-target organisms and the broader ecosystem.

- Chemosensory Protein Interaction : Research indicates that chlorpyrifos interacts with chemosensory proteins in insects, which is crucial for developing pest control strategies that minimize environmental impact. This research helps elucidate how insects detect chemical residues, allowing for more targeted applications of pesticides .

Case Study: Environmental Impact Assessment

A study conducted by Gao et al. (2024) examined the effects of chlorpyrifos on aquatic ecosystems. The research found that runoff from agricultural fields treated with chlorpyrifos led to significant toxicity in local fish populations, prompting recommendations for revised application methods to mitigate ecological damage .

Toxicology and Metabolism Research

Chlorpyrifos (diethyl-D10) is also utilized in toxicological studies to understand its metabolic pathways and potential health impacts on humans and wildlife.

Table 2: Metabolic Pathways of Chlorpyrifos

| Pathway Type | Description |

|---|---|

| Aromatic Phosphoester Bond Cleavage | Breakdown leading to less toxic metabolites |

| Alkyl Phosphoester Bond Cleavage | Produces diethyl phosphate and other metabolites |

| Glutathione Conjugation | Forms cysteine S-conjugates, indicating detoxification processes |

- Acute Poisoning Case Study : A case study published in PubMed investigated acute human poisoning from chlorpyrifos exposure. The study identified multiple metabolites and proposed novel metabolic pathways that had not been previously documented in humans, enhancing understanding of chlorpyrifos toxicity .

Analytical Chemistry Applications

In analytical chemistry, chlorpyrifos (diethyl-D10) serves as a reference standard for method development and validation in pesticide residue analysis.

Table 3: Analytical Applications of Chlorpyrifos (Diethyl-D10)

| Application Area | Methodology Used | Purpose |

|---|---|---|

| Pesticide Residue Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of residues in food products |

| Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of chlorpyrifos in soil and water samples |

Mechanism of Action

Chlorpyrifos-d10 exerts its effects primarily through inhibition of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, it disrupts neurotransmission, leading to paralysis and eventual death in insects. The compound’s molecular targets involve the nervous system pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chlorpyrifos vs. Chlorpyrifos-Methyl

Key Findings :

- Both compounds share a common metabolite (3,5,6-trichloro-2-pyridinol), but chlorpyrifos-methyl undergoes faster degradation in aerobic soils .

Chlorpyrifos vs. Chlorpyrifos-Oxon

Key Findings :

- Chlorpyrifos-oxon, the bioactive metabolite, is ~300–1,000× more toxic to acetylcholinesterase (AChE) than chlorpyrifos .

- Deuterated analogs like Chlorpyrifos Oxon-d10 (CAS 1794779-85-3) serve as reference standards for oxon quantification .

Chlorpyrifos vs. Pyrethroids (e.g., Cypermethrin)

Key Findings :

- Pyrethroids exhibit greater environmental persistence due to higher log Kow values, but chlorpyrifos poses acute risks to aquatic invertebrates (e.g., Daphnia LC₅₀ <1 µg/L) .

- Sublethal pyrethroid concentrations disrupt Daphnia reproduction, whereas chlorpyrifos primarily causes mortality .

Comparative Metabolic and Analytical Roles

Metabolic Pathways

- Chlorpyrifos : Activated via CYP2B6/3A4-mediated desulfuration to chlorpyrifos-oxon, with dearylation as a detoxification route .

- Chlorpyrifos-methyl : Demethylation dominates, producing less persistent metabolites .

- Deuterated Analogs : Diethyl-D10 and oxon-D10 standards enable precise tracking of metabolic activation in human liver microsomes .

Environmental and Regulatory Implications

- Chlorpyrifos : Banned in the EU and U.S. due to neurodevelopmental risks but persists globally via long-range transport .

- Pyrethroids : Regulated for bioaccumulation but preferred in integrated pest management due to lower vertebrate toxicity .

- Deuterated Standards : Critical for enforcing residue limits (e.g., EU MRLs) and monitoring environmental dissipation .

Biological Activity

Chlorpyrifos (CPF), specifically in its diethyl-D10 form, is an organophosphorus pesticide widely used for agricultural purposes. Its biological activity is primarily characterized by its neurotoxic effects on insects and potential impacts on human health. This article examines the mechanisms of action, metabolic pathways, pharmacokinetics, and toxicological implications of Chlorpyrifos, supported by data tables and research findings.

Chlorpyrifos acts as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for breaking down acetylcholine (ACh), a neurotransmitter involved in transmitting nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of the nervous system, which can cause symptoms such as tremors, respiratory failure, and even death in severe cases .

Metabolic Pathways

Upon exposure, Chlorpyrifos undergoes rapid metabolism through various pathways:

- Hydrolysis : Chlorpyrifos is hydrolyzed to form 3,5,6-trichloro-2-pyridinol (TCPy) and other metabolites.

- Oxidation : The formation of chlorpyrifos oxon (CPF-ox), a more toxic metabolite, occurs through cytochrome P450-mediated reactions .

- Conjugation : Metabolites may undergo further conjugation processes leading to detoxification .

Pharmacokinetics

The pharmacokinetics of Chlorpyrifos and its metabolites have been studied extensively. Key findings include:

- Absorption : Over 70% of orally administered CPF is absorbed; however, dermal absorption varies significantly between species .

- Metabolism : Major metabolites include TCPy and diethyl phosphate (DEP). The metabolic process shows significant differences based on species, age, and gender .

- Excretion : Urinary excretion is the primary route for elimination, with metabolites detectable within 12–48 hours post-exposure .

Table 1: Pharmacokinetic Parameters of Chlorpyrifos

| Parameter | Value |

|---|---|

| Oral Absorption | ~70% |

| Dermal Absorption (Mice) | >60% |

| Dermal Absorption (Humans) | <3% |

| Half-Life in Humans | ~27 hours |

| Major Metabolites | TCPy, DEP, DETP |

Toxicological Implications

Chlorpyrifos exposure has been linked to various health risks:

- Neurological Effects : Symptoms include cognitive deficits, memory impairment, and mood disorders following chronic exposure .

- Reproductive and Developmental Toxicity : Studies indicate potential impacts on reproductive health and developmental outcomes in exposed populations .

- Environmental Persistence : Chlorpyrifos can persist in the environment, leading to bioaccumulation in non-target organisms .

Case Studies

- Occupational Exposure Study : A study evaluated workers exposed to Chlorpyrifos in agricultural settings. Results indicated significant AChE inhibition and associated neurological symptoms among those with higher exposure levels .

- Biomonitoring Research : Research involving urinary biomonitoring showed a correlation between environmental exposure to CPF and elevated levels of TCPy and DEP in human subjects. This highlights the importance of monitoring pesticide metabolites as indicators of exposure risk .

Q & A

Basic Research Questions

Q. How is Chlorpyrifos-D10 utilized as an internal standard in residue analysis?

Chlorpyrifos-D10, a deuterated isotopologue of chlorpyrifos, is employed in analytical chemistry to improve quantification accuracy via isotope dilution mass spectrometry (IDMS). Its near-identical chemical properties to non-deuterated chlorpyrifos minimize matrix effects during LC-MS/MS analysis, enabling precise correction for analyte loss during extraction. Researchers should prepare calibration curves using known concentrations of Chlorpyrifos-D10 and validate recovery rates across biotic/abiotic matrices (e.g., soil, plasma) to ensure method robustness .

Q. What methodologies are recommended for detecting Chlorpyrifos-D10 in environmental samples?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is preferred for trace-level detection in complex matrices. Sample preparation involves solid-phase extraction (SPE) for water or QuEChERS for soil/sediment. Deuterated analogs like Chlorpyrifos-D10 are spiked pre-extraction to account for ionization suppression. Method validation should include limits of detection (LOD < 0.1 µg/L), matrix-matched calibration, and cross-confirmation with fragmentation patterns .

Q. What safety protocols are critical when handling Chlorpyrifos-D10 in laboratory settings?

Due to its neurotoxic potential, researchers must adhere to OSHA and EPA guidelines:

- Use fume hoods with ≥10 air changes/hour and conduct regular vapor monitoring.

- Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators (N95 or higher) during handling.

- Store in sealed containers at 4°C, segregated from acids/oxidizers to prevent decomposition. Emergency protocols include immediate decontamination with soap/water for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How should controlled biodegradation studies of Chlorpyrifos-D10 be designed to account for microbial variability?

Experimental designs must differentiate biotic vs. abiotic degradation using sterile controls (e.g., autoclaved sediment/water). For microbial studies, replicate treatments (n ≥ 3) should include:

- Active sediment/water with native microbiota.

- Sterilized samples (gamma-irradiated or autoclaved).

- Amendments with carbon/nitrogen sources to assess cometabolism. Half-life calculations require frequent sampling (e.g., days 0, 7, 14, 28) and GC-MS analysis. Conflicting half-life data (e.g., 16–39 days in sterile vs. active systems) may arise from microbial community heterogeneity, necessitating 16S rRNA sequencing to identify degraders .

Q. How can contradictions in biodegradation data (e.g., variable half-lives) be resolved?

Discrepancies often stem from methodological differences in sterilization, microbial biomass, or salinity/pH conditions. To reconcile results:

- Standardize test conditions (e.g., OECD 307 guidelines for soil degradation).

- Use Chlorpyrifos-D10 as a tracer to distinguish parent compound degradation from metabolite interference.

- Apply kinetic modeling (e.g., first-order decay with confidence intervals) and validate via ANOVA to assess significance of treatment effects. For example, Walker (1984) observed longer half-lives in sterile systems, confirming microbial contribution to degradation .

Q. What statistical approaches are optimal for analyzing Chlorpyrifos-D10 degradation data in multi-factorial experiments?

Log-transformed degradation data (log10(x + 1)) should be analyzed using mixed-effects ANOVA to account for fixed factors (e.g., concentration, strain) and random effects (e.g., batch variability). Post hoc comparisons via Fisher’s LSD test (α = 0.05) can identify significant differences between microbial strains or treatments. For longitudinal studies, repeated-measures ANOVA or nonlinear regression (e.g., Michaelis-Menten kinetics) is recommended .

Q. How can epidemiological studies assess neurodevelopmental impacts of prenatal Chlorpyrifos-D10 exposure?

Cohort studies should integrate:

- Biomarker analysis: Measure Chlorpyrifos-D10 in maternal blood/cord plasma via GC-MS.

- Neurocognitive endpoints: Use validated tools like the Bayley Scales of Infant Development (BSID-III) at 12–36 months.

- Confounding controls: Adjust for SES, diet, and co-exposures via multivariate regression. Limitations of single-timepoint exposure assessment (e.g., Rauh et al., 2012) can be mitigated by longitudinal sampling and MRI-based morphometric analysis to correlate exposure with structural brain changes .

Q. Methodological Considerations Table

Properties

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPBAQFWLVIOKP-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583927 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-81-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.